molecular formula C23H31N3O2S B5033215 2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole

2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole

Cat. No.: B5033215
M. Wt: 413.6 g/mol
InChI Key: GIPJQJLTIDWGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzoxazole derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it may induce apoptosis in cancer cells by activating caspase-3 and -9. The anti-inflammatory and analgesic effects of this compound may be due to its ability to inhibit the production of inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, this compound has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole in lab experiments is its high purity and high yield, which allows for accurate and reproducible results. Additionally, this compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using this compound is its relatively high cost, which may limit its use in some labs.

Future Directions

There are several future directions for the study of 2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole. One direction is to further investigate its antitumor activity and potential use in cancer therapy. Another direction is to explore its potential as a fluorescent probe for imaging of live cells. Additionally, the antioxidant activity of this compound may be further studied for its potential use in the treatment of oxidative stress-related diseases. Finally, the mechanism of action of this compound may be further elucidated to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis method of 2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole involves the condensation of 2-amino-6-cyclohexylbenzoxazole with 4-(4-thiomorpholinyl)-1-piperidinecarboxylic acid chloride in the presence of triethylamine. The resulting compound is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole has been studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. Furthermore, it has been studied for its potential use as a fluorescent probe for imaging of live cells.

Properties

IUPAC Name

(2-cyclohexyl-1,3-benzoxazol-6-yl)-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c27-23(26-10-8-19(9-11-26)25-12-14-29-15-13-25)18-6-7-20-21(16-18)28-22(24-20)17-4-2-1-3-5-17/h6-7,16-17,19H,1-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPJQJLTIDWGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCC(CC4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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